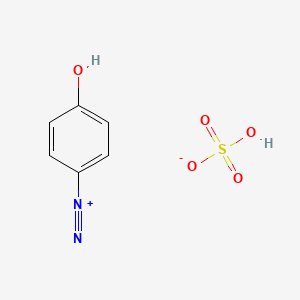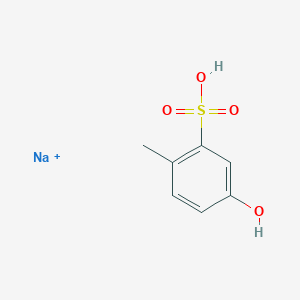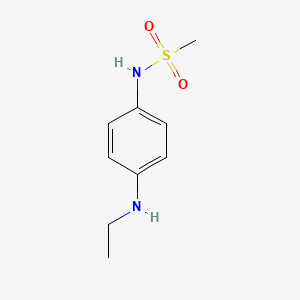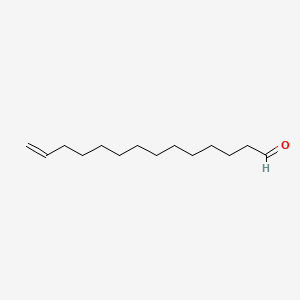
Calcium bis(N-cyanostearamidate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bis(N-cyanostearamidate) de calcium est un composé chimique de formule moléculaire C38H66CaN4O6. Il est connu pour sa structure unique, qui comprend des ions calcium coordonnés à des ligands N-cyanostearamidate. Ce composé est utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés chimiques distinctives .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du bis(N-cyanostearamidate) de calcium implique généralement la réaction de sels de calcium avec des ligands N-cyanostearamidate. Une méthode courante comprend la réaction du chlorure de calcium avec le N-cyanostearamidate dans un solvant organique sous des conditions contrôlées de température et de pH. La réaction est généralement effectuée à température ambiante avec une agitation continue pour assurer une dissolution et une interaction complètes des réactifs .
Méthodes de production industrielle : Dans les milieux industriels, la production de bis(N-cyanostearamidate) de calcium peut impliquer des réacteurs à grande échelle où les réactifs sont mélangés dans des rapports stoechiométriques précis. Le processus peut inclure des étapes telles que la filtration, la purification et le séchage pour obtenir le produit final sous une forme pure et stable .
Analyse Des Réactions Chimiques
Types de réactions : Le bis(N-cyanostearamidate) de calcium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : Les ligands N-cyanostearamidate peuvent être substitués par d’autres groupes fonctionnels en présence de réactifs appropriés.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés amine .
4. Applications de la recherche scientifique
Le bis(N-cyanostearamidate) de calcium a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques et comme catalyseur dans certaines réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation dans les systèmes d’administration de médicaments et comme agent thérapeutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques
Applications De Recherche Scientifique
Calcium bis(N-cyanostearamidate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
Le mécanisme d’action du bis(N-cyanostearamidate) de calcium implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux ions métalliques et aux protéines, influençant diverses voies biochimiques. Ses effets sont médiés par la modulation des activités enzymatiques et la modification des processus de signalisation cellulaire .
Composés similaires :
- Cyanamide de calcium
- Stéarate de calcium
- Acétate de calcium
Comparaison : Le bis(N-cyanostearamidate) de calcium est unique en raison de ses deux groupes fonctionnels (cyano et stearamidate) qui lui confèrent une réactivité chimique et une activité biologique distinctes par rapport à d’autres composés du calcium. Par exemple, alors que le cyanamide de calcium est principalement utilisé comme engrais, le bis(N-cyanostearamidate) de calcium a des applications plus larges dans la recherche scientifique et l’industrie .
Comparaison Avec Des Composés Similaires
- Calcium cyanamide
- Calcium stearate
- Calcium acetate
Comparison: Calcium bis(N-cyanostearamidate) is unique due to its dual functional groups (cyano and stearamidate) which provide distinct chemical reactivity and biological activity compared to other calcium compounds. For instance, while calcium cyanamide is primarily used as a fertilizer, Calcium bis(N-cyanostearamidate) has broader applications in both scientific research and industry .
Propriétés
Numéro CAS |
84681-98-1 |
|---|---|
Formule moléculaire |
C19H33CaN2O3+ |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
calcium;18-(cyanoamino)-18-oxooctadecanoate |
InChI |
InChI=1S/C19H34N2O3.Ca/c20-17-21-18(22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19(23)24;/h1-16H2,(H,21,22)(H,23,24);/q;+2/p-1 |
Clé InChI |
NHSDDHGVYHSWPF-UHFFFAOYSA-M |
SMILES canonique |
C(CCCCCCCCC(=O)[O-])CCCCCCCC(=O)NC#N.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)









